6-Octylfuro[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
6-Octylfuro[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one typically involves the cyclocondensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method has been shown to produce high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial to ensure high efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
6-Octylfuro[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted furo[2,3-d]pyrimidines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Octylfuro[2,3-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their broad spectrum of biological activities, including anticancer and antibacterial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their potential as CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These derivatives have been evaluated for their anti-fibrotic activities and potential as therapeutic agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
473000-26-9 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-octyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-4-5-6-7-8-12-9-11-10-15-14(17)16-13(11)18-12/h9-10H,2-8H2,1H3,(H,15,16,17) |
InChI Key |
QSJZVAZRTPZMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(O1)NC(=O)N=C2 |
Origin of Product |
United States |
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